tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{3-aminobicyclo[111]pentan-1-yl}pyrrolidine-1-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{3-aminobicyclo[111]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multiple steps One common approach starts with the preparation of the bicyclo[11The reaction conditions often require the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique structure and reactivity.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate
Uniqueness
Tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate is unique due to the presence of both the bicyclo[1.1.1]pentane core and the pyrrolidine-1-carboxylate moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 3-(3-amino-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDZONGRQBOLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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